![molecular formula C20H12F2N2O2 B2861345 3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide CAS No. 312589-99-4](/img/structure/B2861345.png)
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H12F2N2O2 and its molecular weight is 350.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
An efficient and reusable nano catalyst, potassium fluoride impregnated on clinoptilolite nanoparticles (KF/CP NPs), has been utilized for the synthesis of benzoxanthene and chromene derivatives, including compounds similar to 3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide. This method emphasizes a green and novel procedure for preparing such derivatives, highlighting the importance of catalysts in organic synthesis and potential applications in materials science and pharmaceuticals (Balou, Khalilzadeh, & Zareyee, 2019).
Antimicrobial Activity
The antimicrobial properties of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides have been investigated, revealing that some compounds in this category exhibit significant antimicrobial activity. This underscores the potential of such compounds, including this compound, for use in developing new antimicrobial agents (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).
Antioxidant and Antibacterial Studies
Synthesis under solvent-free conditions of novel 4H-chromene-3-carboxamide derivatives has been reported, with studies on their solvatochromic properties, antibacterial activities against Gram-positive and Gram-negative organisms, and in vitro antioxidant activity. These findings highlight the therapeutic potential of chromene derivatives in antioxidant and antibacterial applications (Chitreddy & Shanmugam, 2017).
Synthesis and Optical Properties
The synthesis and optical properties of various chromene derivatives have been explored, demonstrating their potential in material science for applications such as organic electronics and fluorescence-based sensors. These studies provide a foundation for further research into the optical applications of this compound and related compounds (Chen, Cui, Guo, & Lin, 2012).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and shown to act as chemosensors for cyanide anions, with one of the compounds exhibiting a color change from yellow to colorless and complete quenching of green fluorescence, which can be observed by the naked eye. This application suggests the potential use of this compound in the development of chemosensors and environmental monitoring tools (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Properties
IUPAC Name |
3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-12-6-7-17(16(22)9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIISKBUXOYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=C(C=C4)F)F)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
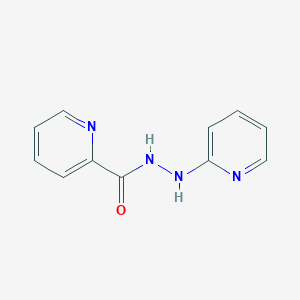
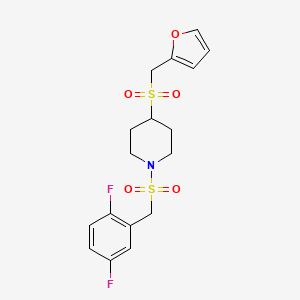
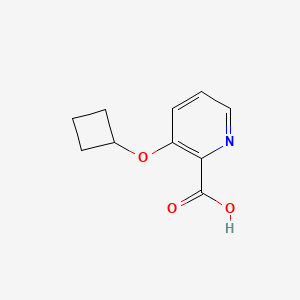
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
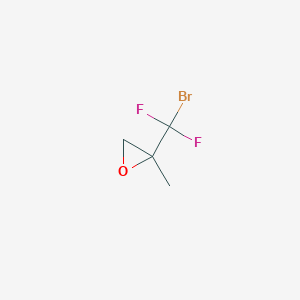
![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
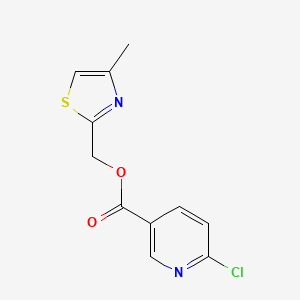
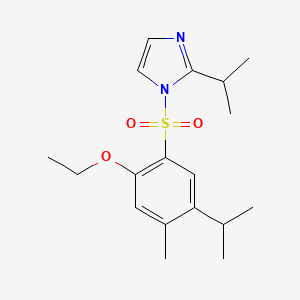
![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)
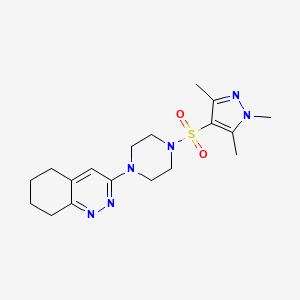
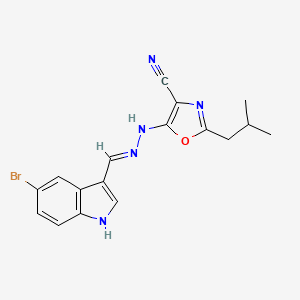
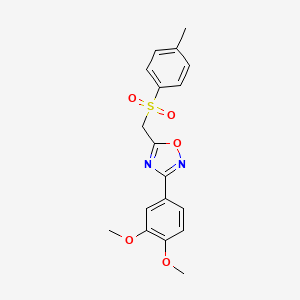
![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)
